molecular formula C20H33N5O9 B1671990 Goralatide CAS No. 120081-14-3

Goralatide

Cat. No. B1671990
M. Wt: 487.5 g/mol
InChI Key: HJDRXEQUFWLOGJ-AJNGGQMLSA-N
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Description

Synthesis Analysis

Goralatide is not stable in vivo and decomposes within 4.5 minutes when applied to live cells . An analog of Goralatide has been developed that exhibits cytotoxicity towards human myeloid HL-60, HEL, Nalm-6 leukemia cells, endothelial HUVEC, glioblastoma U251, and transformed kidney 293T cells . The Goralatide analog showed significant stability in organic solution with no tendency to degrade oxidatively .


Molecular Structure Analysis

The molecular formula of Goralatide is C20H33N5O9 . Its average mass is 487.504 Da and its monoisotopic mass is 487.227814 Da . It has 4 defined stereocenters .


Physical And Chemical Properties Analysis

Goralatide has a density of 1.4±0.1 g/cm3 . Its boiling point is 992.0±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 163.9±6.0 kJ/mol . The flash point is 553.7±34.3 °C . The index of refraction is 1.565 . The molar refractivity is 114.9±0.3 cm3 . It has 14 H bond acceptors, 8 H bond donors, and 14 freely rotating bonds .

Scientific Research Applications

Synthesis and Bioactivity

Goralatide, a natural tetrapeptide (AcSDKP), is recognized for its ability to selectively inhibit primitive hematopoietic cell proliferation. Due to its instability in vivo (decomposing within 4.5 minutes in live cells), research efforts have focused on developing stable analogs. For instance, a Goralatide analog synthesized in 2015 demonstrated cytotoxicity against various human leukemia cells, endothelial cells, glioblastoma cells, and transformed kidney cells, while exhibiting significant stability in organic solutions without oxidative degradation (Li et al., 2015).

Stability Enhancement

Further research into enhancing Goralatide's stability led to the creation of an aminoxy analog. This analog was designed to improve the peptide's stability and bioavailability, addressing the challenge of its short half-life in solution (Li et al., 2014).

Renal Protective Effect

A 2008 study explored Goralatide's protective effect against Renal Interstitial Fibrosis (RIF). In this study, Goralatide-treated rats showed reduced renal interstitial inflammation and lower levels of urine protein, creatine, and urea nitrogen compared to untreated rats. This indicates Goralatide's potential in alleviating RIF and preserving renal function (Xie Ru-juan, 2008).

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDRXEQUFWLOGJ-AJNGGQMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057629
Record name Goralatide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Goralatide

CAS RN

120081-14-3
Record name Goralatide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120081143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Goralatide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GORALATIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H041538E9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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